Defined Structural Identity: Stereochemical Differentiation from the 24S Epimer
The (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol compound is unequivocally distinguished from its 24S epimer, (3β,24S)-eupha-7,25-diene-3,24-diol, and its 24-oxo analog, (3β)-3-(acetyloxy)eupha-7,25-dien-24-one, by specific NMR spectroscopic features [1]. The isolation paper reports distinct chemical shifts and coupling constants that confirm the 24R configuration, a key determinant of biological interaction [1].
| Evidence Dimension | Stereochemical Configuration at C-24 |
|---|---|
| Target Compound Data | 24R |
| Comparator Or Baseline | (3β,24S)-eupha-7,25-diene-3,24-diol (24S configuration) |
| Quantified Difference | Distinct NMR spectra; no quantitative bioactivity data available. |
| Conditions | NMR spectroscopy (CDCl3) |
Why This Matters
This ensures researchers are procuring a specific, well-characterized molecule, not a mixture of stereoisomers with potentially confounding biological effects.
- [1] Zhang, L., et al. (2012). Euphane Triterpenes from the Bark of Broussonetia papyrifera. Helvetica Chimica Acta, 95(4), 655-661. View Source
